molecular formula C16H25NO3 B036664 4-hydroxy-3-methoxy-N-octylbenzamide CAS No. 58493-47-3

4-hydroxy-3-methoxy-N-octylbenzamide

Cat. No. B036664
CAS RN: 58493-47-3
M. Wt: 279.37 g/mol
InChI Key: JYZDUDMWJFJCON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzamide compounds involves acylation reactions. For example, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide was achieved by reacting 3-aminophenol with 4-metoxybenzoylchloride in THF, characterized by NMR and elemental analysis (Karabulut et al., 2014). Such methodologies can potentially be adapted for synthesizing 4-hydroxy-3-methoxy-N-octylbenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their properties and applications. Studies on similar compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, have shown the importance of intermolecular interactions (e.g., dimerization and crystal packing) on molecular geometry, assessed through X-ray diffraction and DFT calculations (Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, influenced by their functional groups. For instance, the radioiodination of benzamide derivatives for melanoma imaging indicates the versatility of these compounds in chemical modifications and their potential utility in biomedical applications (Mohammed et al., 1997).

Physical Properties Analysis

The physical properties, such as density and refractive index, are crucial for the application of benzamide compounds. Studies on related compounds, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride, have shown the significance of these properties in their solubility and interaction with the environment (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity and stability, are influenced by their molecular structure and substituent effects. For example, the selectivity in deprotection of various benzyl protecting groups demonstrates the subtle effects of chemical structure on reactivity (Horita et al., 1986).

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

  • Study 1 : Sedat Karabulut et al. (2014) investigated the molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide, using X-ray diffraction and DFT calculations. They found that intermolecular interactions, such as dimerization and crystal packing, significantly influence the molecular geometry, particularly the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).

Radiolabelling and Melanoma Imaging

  • Study 2 : Mohammed et al. (1997) synthesized and evaluated radiolabelled N-(alkylaminoalkyl)-substituted 4-methoxy- and 4-hydroxybenzamides for melanoma imaging in mice. They found that certain derivatives exhibited superior melanoma uptake, suggesting potential use in melanoma scintigraphy (Mohammed et al., 1997).

Antioxidant Potential

  • Study 3 : Perin et al. (2018) explored N-arylbenzamides, including compounds with methoxy and hydroxy groups, for their antioxidant capacity. They concluded that certain derivatives, particularly those with hydroxy groups, showed enhanced antioxidative properties, indicating potential applications as antioxidants (Perin et al., 2018).

Liquid Chromatographic Elution Characteristics

  • Study 4 : Lehtonen (1983) researched the liquid chromatographic retention of N-ethylbenzamides substituted with methoxy groups. This study provides insights into the chromatographic behavior of similar compounds, which is essential for analytical applications (Lehtonen, 1983).

Pharmaceutical Applications and Drug Design

  • Study 16 : Haydon et al. (2010) studied alkyl derivatives of 3-methoxybenzamide for their inhibitory effect on the bacterial cell division protein FtsZ. They identified compounds with potent antistaphylococcal properties and improved pharmaceutical characteristics, pointing to potential applications in drug design and development (Haydon et al., 2010).

properties

IUPAC Name

4-hydroxy-3-methoxy-N-octylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-3-4-5-6-7-8-11-17-16(19)13-9-10-14(18)15(12-13)20-2/h9-10,12,18H,3-8,11H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUQEPIYTHQKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207203
Record name N-Vanillyl octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-3-methoxy-N-octylbenzamide

CAS RN

58493-47-3
Record name N-Vanillyl octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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